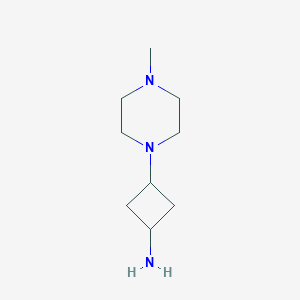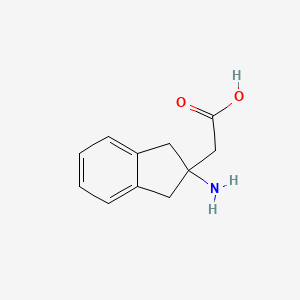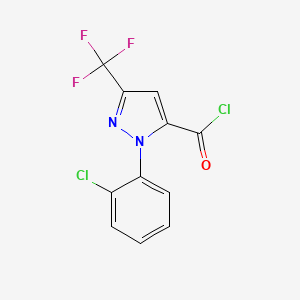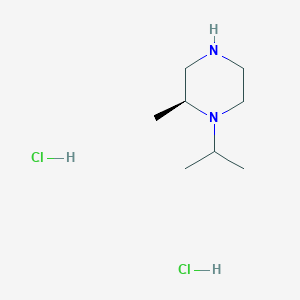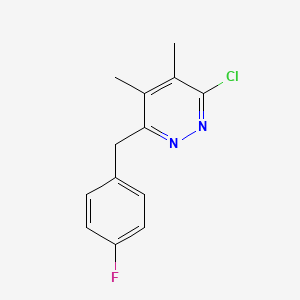
2-碘-4-噻吩-2-基-吡啶
描述
“2-Iodo-4-thiophen-2-yl-pyridine” is a compound that contains a thiophene ring and a pyridine ring . Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Synthesis Analysis
Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .科学研究应用
荧光化合物的合成:Shibahara 等人 (2006) 描述了使用碘介导的氧化脱硫促进 N-2-吡啶甲基硫代酰胺环化制备 2-氮杂吲哚啉,该化合物可转化为多种荧光化合物。该方法展示了 2-碘-4-噻吩-2-基-吡啶在合成荧光分子中的潜力 (Shibahara、Kitagawa、Yamaguchi 和 Murai,2006)。
氧化氰化反应:Dohi 等人 (2005) 探索了使用高价碘 (III) 试剂对吡咯、噻吩和吲哚等杂芳族化合物进行选择性氰化反应。这表明 2-碘-4-噻吩-2-基-吡啶在促进选择性化学反应中的作用 (Dohi、Morimoto、Kiyono、Tohma 和 Kita,2005)。
非线性光学 (NLO) 性质:Fortuna 等人 (2011) 报道了具有显着非线性光学性质的新型反式 2-(噻吩-2-基)乙烯基杂芳族碘化物的合成,可用于二次谐波产生成像和生物应用。这表明噻吩-2-基-吡啶衍生物在光学和成像应用中的相关性 (Fortuna、Bonaccorso、Qamar、Anu、Ledoux 和 Musumarra,2011)。
光物理性质:Coluccini 等人 (2011) 对基于噻吩的 2-芳基吡啶的研究表明,由于它们的光学和能量性质可调,因此它们在光电应用中具有潜力。这强调了噻吩基吡啶衍生物在染料敏化太阳能电池和其他光电应用等领域中的实用性 (Coluccini、Manfredi、Calderon、Salamone、Ruffo、Roberto、Lobello、Angelis 和 Abbotto,2011)。
未来方向
属性
IUPAC Name |
2-iodo-4-thiophen-2-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6INS/c10-9-6-7(3-4-11-9)8-2-1-5-12-8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSSSKIXQDOVJNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=NC=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6INS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Iodo-4-thiophen-2-yl-pyridine | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


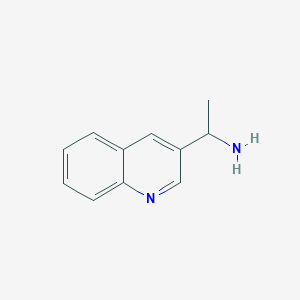
![2,8-Diazaspiro[4.5]decane hydrochloride](/img/structure/B1398814.png)



